molecular formula C20H20O11 B591316 7-O-Methylmangiferin CAS No. 31002-12-7

7-O-Methylmangiferin

Cat. No. B591316
CAS RN: 31002-12-7
M. Wt: 436.369
InChI Key: INBSFHNHCNZEOY-PQSJUMPYSA-N
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Description

7-O-Methylmangiferin is an xanthone isolated from the rhizomes of Iris nigricans . It is also a natural product found in Polygala tenuifolia .


Synthesis Analysis

In a study, five xanthones including mangiferin, isomangiferin, 7-O-methylmangiferin, neomangiferin, 7-O-methylisomangiferin were identified in the extracts of Belamcanda chinensis (L) DC and Iris tectorum Maxim .


Molecular Structure Analysis

The molecular formula of 7-O-Methylmangiferin is C20H20O11 .


Chemical Reactions Analysis

7-O-Methylmangiferin is isolated from the cortexes of Polygala tenuifolia .


Physical And Chemical Properties Analysis

The molecular weight of 7-O-Methylmangiferin is 436.4 g/mol . It is a white crystalline powder, soluble in methanol, ethanol, DMSO and other organic solvents .

Scientific Research Applications

  • Pharmacology and Traditional Chinese Medicine

    • Summary of Application : 7-O-Methylmangiferin is an xanthone isolated from Polygala . It has been identified in the extracts of Belamcanda chinensis (L) DC and Iris tectorum Maxim, which are used in many Chinese patent medicines and Chinese medicinal formulae .
    • Methods of Application : The compound was identified using plant metabolomics, digital reference standard (DRS) analyzer, and biological activities assay .
    • Results or Outcomes : The study indicated obvious differences in chemical profiling between Belamcanda chinensis (L) DC and Iris tectorum Maxim. 7-O-Methylmangiferin was one of the compounds contributing to these differences .
  • Cancer Glucose Metabolism

    • Summary of Application : 7-O-Methylmangiferin is used in the study of cancer glucose metabolism .
  • Antioxidant Activity

    • Summary of Application : Mangiferin, a natural plant xanthonoid polyphenol present mainly in the leaves and bark of Mangifera indica, has been studied for its therapeutic potential in different diseases . 7-O-Methylmangiferin, as a derivative of mangiferin, may share similar properties.
    • Results or Outcomes : Mangiferin has been suggested to have diverse pharmacological activities, including antioxidant effects . It can be considered a powerful free radical scavenging activity along with multifaceted molecular targets .
  • Anti-inflammatory Activity

    • Summary of Application : Mangiferin has been suggested to have anti-inflammatory effects . As a derivative of mangiferin, 7-O-Methylmangiferin may share similar properties.
  • Neuroprotective Activity

    • Summary of Application : Mangiferin has been suggested to have neuroprotective effects . As a derivative of mangiferin, 7-O-Methylmangiferin may share similar properties.
  • Cardioprotective Activity

    • Summary of Application : Mangiferin has been suggested to have cardioprotective effects . As a derivative of mangiferin, 7-O-Methylmangiferin may share similar properties.

properties

IUPAC Name

1,3,6-trihydroxy-7-methoxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O11/c1-29-10-2-6-9(3-7(10)22)30-11-4-8(23)13(17(26)14(11)15(6)24)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3/t12-,16-,18+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBSFHNHCNZEOY-PQSJUMPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-O-Methylmangiferin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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